molecular formula C8H11NO2 B2609575 3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid CAS No. 67838-90-8

3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid

Cat. No.: B2609575
CAS No.: 67838-90-8
M. Wt: 153.181
InChI Key: XSAZQIFVNCTKEU-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid (CAS 67838-90-8) is a high-purity chemical building block designed for research and development applications . With a molecular formula of C8H11NO2 and a molecular weight of 153.18, this compound serves as a versatile scaffold in medicinal chemistry and organic synthesis, particularly for constructing more complex molecules featuring the pyrrole heterocycle . The 1-methylpyrrole moiety is a key structural feature that can influence the pharmacokinetic properties of target molecules. Researchers can utilize this propanoic acid derivative in various exploratory pathways, including the synthesis of novel pharmaceutical intermediates and functional materials. Its molecular structure, confirmed by the SMILES string O=C(O)CCC1=CC=CN1C, features both a carboxylic acid functional group for further derivatization and a protected pyrrole ring, enhancing its stability during synthetic procedures . This product is supplied with a typical purity of 98% and is accompanied by a Certificate of Analysis for quality assurance . It is offered in multiple quantities to suit different research scales, with common packaging options including 100mg, 250mg, and 1g . For safe handling, please note the relevant hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . As with all chemicals of this nature, this compound is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-methylpyrrol-2-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-9-6-2-3-7(9)4-5-8(10)11/h2-3,6H,4-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAZQIFVNCTKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67838-90-8
Record name 3-(1-methyl-1H-pyrrol-2-yl)propanoic acid
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Synthetic Methodologies for 3 1 Methyl 1h Pyrrol 2 Yl Propanoic Acid and Its Advanced Intermediates

Retrosynthetic Analysis of the 3-(1-Methyl-1H-pyrrol-2-yl)propanoic Acid Scaffold

A logical retrosynthetic analysis of this compound involves the disconnection of the propanoic acid side chain. The most straightforward approach is to disconnect the C-C bond between the pyrrole (B145914) ring and the adjacent methylene (B1212753) group, leading to a 2-substituted-1-methylpyrrole synthon and a three-carbon building block.

Several key intermediates can be envisioned from this primary disconnection. A primary target for synthesis is 1-methyl-1H-pyrrole-2-carbaldehyde , which can serve as a versatile precursor. This aldehyde can be subjected to various carbon-carbon bond-forming reactions to introduce the required three-carbon chain. Another viable precursor is (1-methyl-1H-pyrrol-2-yl)acetonitrile , where the nitrile group can be hydrolyzed to the corresponding carboxylic acid after homologation.

Further disconnection of the 1-methylpyrrole (B46729) core itself can lead back to acyclic precursors, often through classical pyrrole syntheses such as the Paal-Knorr or Knorr pyrrole synthesis, although these are generally more suited for the synthesis of polysubstituted pyrroles. For a simple 2-substituted pyrrole, functionalization of the pre-formed 1-methylpyrrole ring is often a more efficient strategy.

Direct Synthetic Routes to this compound

Direct synthetic routes to the target molecule generally involve the initial preparation of a functionalized 1-methylpyrrole, followed by the construction and modification of the side chain at the 2-position.

Conventional Organic Synthesis Approaches

Conventional methods for the synthesis of this compound rely on well-established organic transformations. A common starting point is the Vilsmeier-Haack formylation of 1-methylpyrrole to produce 1-methyl-1H-pyrrole-2-carbaldehyde in high yield. From this key intermediate, several pathways can be envisioned:

Wittig Reaction: The aldehyde can undergo a Wittig reaction with a suitable phosphonium (B103445) ylide, such as (carbethoxymethylene)triphenylphosphorane, to yield an α,β-unsaturated ester, ethyl 3-(1-methyl-1H-pyrrol-2-yl)acrylate. Subsequent catalytic hydrogenation of the double bond and hydrolysis of the ester would afford the target propanoic acid.

Grignard Reaction: Reaction of 1-methyl-1H-pyrrole-2-carbaldehyde with a Grignard reagent like ethylmagnesium bromide would yield a secondary alcohol. Oxidation of this alcohol to the corresponding ketone, followed by a Baeyer-Villiger oxidation and subsequent hydrolysis, could potentially lead to the desired acid, though this route is more circuitous. A more direct approach would involve reaction with the Grignard reagent derived from a protected 3-halopropanol, followed by deprotection and oxidation.

Reformatsky Reaction: The Reformatsky reaction provides a direct route to β-hydroxy esters. Reacting 1-methyl-1H-pyrrole-2-carbaldehyde with an α-haloacetate, such as ethyl bromoacetate, in the presence of zinc metal would yield ethyl 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propanoate. Dehydration of the alcohol followed by catalytic hydrogenation and ester hydrolysis would then produce the target compound.

From Acetonitrile (B52724): An alternative route begins with the synthesis of (1-methyl-1H-pyrrol-2-yl)acetonitrile. This can be achieved by reacting 1-methyl-2-(chloromethyl)pyrrole with a cyanide salt. The nitrile can then be subjected to Arndt-Eistert homologation, which involves conversion to the corresponding carboxylic acid, followed by reaction with diazomethane (B1218177) and a Wolff rearrangement to give the homologated ester. Hydrolysis of the ester would then yield this compound. organic-chemistry.orgnrochemistry.com A more direct homologation of the nitrile itself is also a possibility.

A summary of a potential conventional synthetic pathway is presented in the table below.

StepReactionReactantsReagents and ConditionsProduct
1Vilsmeier-Haack Formylation1-MethylpyrrolePOCl₃, DMF1-Methyl-1H-pyrrole-2-carbaldehyde
2Wittig Reaction1-Methyl-1H-pyrrole-2-carbaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl 3-(1-methyl-1H-pyrrol-2-yl)acrylate
3Catalytic HydrogenationEthyl 3-(1-methyl-1H-pyrrol-2-yl)acrylateH₂, Pd/CEthyl 3-(1-methyl-1H-pyrrol-2-yl)propanoate
4Ester HydrolysisEthyl 3-(1-methyl-1H-pyrrol-2-yl)propanoateNaOH, H₂O/EtOHThis compound

Modernized and Optimized Reaction Protocols

Modern synthetic chemistry offers several improvements to the conventional methods described above. These often focus on milder reaction conditions, higher yields, and improved atom economy.

For the initial formylation step, while the Vilsmeier-Haack reaction is highly effective, alternative formylating agents and conditions that avoid the use of phosphorus oxychloride may be employed for greener synthesis.

In the chain extension step, the use of stabilized ylides in the Wittig reaction can be optimized for E/Z selectivity of the resulting α,β-unsaturated ester. Horner-Wadsworth-Emmons reagents can also be employed to favor the formation of the (E)-isomer, which may be more amenable to subsequent hydrogenation.

For the hydrogenation step, various catalysts and conditions can be fine-tuned to ensure complete saturation of the double bond without affecting the pyrrole ring. Transfer hydrogenation methods, using reagents like ammonium (B1175870) formate (B1220265) in the presence of palladium on carbon, can offer a milder alternative to using gaseous hydrogen.

Catalytic Strategies in the Synthesis of this compound and its Precursors

Catalysis plays a crucial role in the efficient synthesis of substituted pyrroles and their derivatives. Both transition metal catalysis and organocatalysis offer powerful tools for the construction and functionalization of the pyrrole ring.

Transition Metal-Catalyzed Transformations

Transition metal catalysts are widely used in the synthesis of pyrroles and for the formation of carbon-carbon bonds. While direct catalytic synthesis of the target molecule is not extensively reported, several catalytic steps can be incorporated into the synthetic sequence.

Cross-Coupling Reactions: For the synthesis of the pyrrole core, transition metal-catalyzed reactions, such as the Suzuki or Stille coupling, can be used to introduce substituents onto a pre-functionalized pyrrole ring. For instance, a 2-halopyrrole derivative could be coupled with a suitable organometallic reagent containing the three-carbon side chain.

Catalytic Hydrogenation: As mentioned previously, the hydrogenation of the α,β-unsaturated ester intermediate is a key step that is efficiently catalyzed by transition metals, most commonly palladium on carbon. Other catalysts such as platinum or rhodium could also be employed.

Recent research has also explored the transition metal-catalyzed synthesis of substituted pyrroles from acyclic precursors. organic-chemistry.orgnih.gov For example, rhodium and zinc catalysts have been used for the synthesis of pyrroles from dienyl azides. organic-chemistry.org Titanium-catalyzed [2+2+1] cycloadditions have also been developed for the synthesis of highly substituted pyrroles. nih.gov

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for various transformations. In the context of synthesizing the target molecule and its precursors, organocatalysis can be applied in several ways.

Paal-Knorr Synthesis: The Paal-Knorr synthesis of pyrroles from 1,4-dicarbonyl compounds and primary amines can be catalyzed by organocatalysts. For instance, proline and its derivatives have been shown to catalyze this reaction. nih.gov This could be a viable route for the synthesis of the pyrrole core with the desired substitution pattern if a suitable 1,4-dicarbonyl precursor is available.

Multicomponent Reactions: Organocatalyzed multicomponent reactions offer an efficient way to construct complex molecules in a single step. There are reports of organocatalyzed three-component reactions of 1,2-diones, aldehydes, and arylamines to furnish polysubstituted pyrroles. nih.gov While not directly applicable to the synthesis of the specific target molecule, this highlights the potential of organocatalysis in pyrrole synthesis.

The table below summarizes some catalytic approaches relevant to the synthesis of substituted pyrroles.

Catalytic ApproachCatalyst TypeRelevant TransformationExample Catalyst
Cross-CouplingTransition MetalC-C bond formationPalladium complexes
HydrogenationTransition MetalReduction of alkenesPd/C, PtO₂
Pyrrole SynthesisTransition MetalCyclization of acyclic precursorsRh₂(OAc)₄, ZnI₂
Paal-Knorr SynthesisOrganocatalystPyrrole ring formationProline
Multicomponent ReactionOrganocatalystPolysubstituted pyrrole synthesisp-Toluenesulfonic acid

Stereoselective Synthesis of Chiral Derivatives of this compound

The synthesis of chiral derivatives of pyrrole-containing compounds is of significant interest due to the prevalence of stereoisomerism in biologically active molecules. Stereoselective methods aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer or diastereomer over others.

Enantioselective and Diastereoselective Methods

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral pyrrole-containing structures. In one approach, pyrroles act as N-centered heteroaromatic nucleophiles in cascade reactions with α,β-unsaturated aldehydes. This organocatalytic cascade, involving conjugate addition followed by an aldol (B89426) reaction, produces highly functionalized chiral pyrrolizines with three consecutive stereocenters. These reactions proceed with good yields, high enantioselectivities (90-98% ee), and excellent diastereoselectivities (>20:1 dr). nih.govacs.org

Another strategy focuses on the atroposelective construction of axially chiral aryl pyrroles. This has been achieved via a Paal-Knorr reaction between 1,4-diketones and aromatic amines, utilizing a combination of a chiral phosphoric acid as an organocatalyst and a Lewis acid like Fe(OTf)₃. This dual acid system enhances enantioselectivity, affording chiral aryl pyrroles in high yields (85–95%) and with significant enantiomeric excess (86–97% ee). rsc.org These methodologies showcase the potential for creating chiral centers or axes of chirality in molecules containing a pyrrole core, which could be adapted to synthesize chiral derivatives of this compound.

Chiral Auxiliary and Catalyst-Directed Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed and potentially recycled. youtube.com This is a reliable and practical approach for controlling the configuration of a new stereocenter. The process typically involves attaching a chiral auxiliary to a non-chiral substrate, performing a diastereoselective reaction on the intermediate, and then cleaving the auxiliary to yield the enantiomerically enriched product. youtube.com

In the context of pyrrole synthesis, a chiral auxiliary could be attached to a precursor of this compound to guide the formation of a chiral center on the propanoic acid side chain or on a substituent of the pyrrole ring.

Catalyst-directed synthesis, particularly using chiral catalysts, is another cornerstone of stereoselective synthesis. Chiral phosphoric acids, for example, have been successfully used to catalyze the atroposelective synthesis of axially chiral N,N′-pyrrolylindoles through an asymmetric 5-endo-dig cyclization of specifically designed o-alkynylanilines. rsc.org This approach provides the target molecules in high yields with excellent regioselectivity and enantioselectivity. rsc.org Similarly, chiral phosphine (B1218219) catalysts have been used in formal [3+2] cycloaddition reactions to produce enantioenriched 1H-pyrroles. rsc.org

Stereoselective StrategyMethodologyCatalyst/Reagent TypeTypical OutcomeReference
Organocatalytic Cascade ReactionConjugate addition-aldol reaction of pyrroles and α,β-unsaturated aldehydesChiral aminocatalystsHigh enantioselectivity (90-98% ee) and diastereoselectivity (>20:1 dr) nih.govacs.org
Atroposelective Paal-Knorr ReactionReaction of 1,4-diketones with aromatic aminesChiral Phosphoric Acid + Lewis AcidHigh enantioselectivity (86-97% ee) for axially chiral pyrroles rsc.org
Chiral Auxiliary Directed SynthesisTemporary incorporation of a chiral moleculeVarious chiral auxiliariesDiastereoselective formation of intermediates, leading to enantiopure products youtube.com
Catalyst-Directed CyclizationAsymmetric 5-endo-dig cyclization of o-alkynylanilinesChiral Phosphoric Acid (CPA)Excellent enantioselectivity (95:5 er) for axially chiral N,N′-pyrrolylindoles rsc.org
Table 2. Summary of Stereoselective Synthesis Methods for Pyrrole Derivatives.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. These principles focus on using safer solvents, improving energy efficiency, and minimizing waste.

Solvent-Free and Aqueous Medium Reactions

A significant goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. Research has demonstrated that pyrrole synthesis can be effectively carried out in aqueous media or under solvent-free conditions.

One sustainable method involves the reaction of 3-hydroxy-2-pyrones with primary amines to form N-substituted pyrrole carboxylic acid derivatives. These reactions can be performed under solvent-free conditions at temperatures between 50–75 °C or in basic water-methanol solutions at room temperature, achieving good to high yields. Another eco-friendly approach describes the synthesis of substituted pyrroles via the reaction of phenacyl bromides, pentane-2,4-dione, and an amine in an aqueous medium, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. This method is convenient and applicable to both alkyl and aryl amines.

Energy-Efficient Synthesis (e.g., Microwave-Assisted, Photochemical)

Improving energy efficiency is another key aspect of green chemistry. Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and often increase product yields compared to conventional heating methods. The Paal-Knorr, Hantzsch, and other classical pyrrole syntheses have been successfully adapted to microwave conditions. For instance, the microwave-assisted synthesis of certain pyrrole-based molecules resulted in higher yields (87–94%) and significantly shorter reaction times compared to conventional heating (55–85%). Many of these protocols can also be performed under solvent-free conditions, further enhancing their green credentials.

Photochemical synthesis offers another energy-efficient route that proceeds under mild conditions. The synthesis of pyrrole derivatives has been achieved through photochemical reactions of 2,5-dihydro-1H-pyrrole-2-thiones. Depending on the reaction conditions, irradiation can lead to desulfurization to form pyrroles. Furthermore, visible-light-enabled catalysis has been used for the cascade phosphinoylation/cyclization of phenacylmalononitriles to access phosphoryl-substituted pyrroles.

Green Chemistry ApproachMethodKey FeaturesAdvantages
Alternative Reaction MediaAqueous Medium SynthesisUses water as the solvent; often employs a catalyst like DABCO.Environmentally benign, avoids toxic organic solvents.
Solvent-Free SynthesisReactants are heated together without a solvent.Reduces waste, simplifies work-up, high atom economy.
Energy-Efficient SynthesisMicrowave-Assisted SynthesisUses microwave irradiation for rapid, uniform heating.Drastically reduced reaction times, often higher yields, energy saving. nih.gov
Photochemical SynthesisUses light to initiate reactions.Mild reaction conditions, high atom economy, access to unique reaction pathways. nih.gov
Table 3. Green and Sustainable Synthetic Approaches for Pyrrole Derivatives.

Synthesis of Key Pyrrole and Propanoic Acid Precursors for Derivatization

The efficient synthesis of this compound relies heavily on the strategic preparation of its core building blocks. These precursors, primarily functionalized N-methylpyrroles and propanoic acid synthons, provide the necessary reactive handles for subsequent coupling and elaboration. Methodologies for preparing these key intermediates are diverse, allowing for flexibility in synthetic design and the introduction of various functionalities.

A primary precursor to the pyrrole core is 1-methyl-1H-pyrrole itself. A common and effective method for its synthesis involves the reaction of succinaldehyde (B1195056) with methylamine (B109427) under alkaline conditions. This approach provides a direct route to the N-methylated pyrrole ring system with high yields. For instance, reacting succinaldehyde with an ethanolic solution of methylamine in the presence of sodium hydroxide (B78521) or potassium hydroxide, followed by heating, can produce N-methylpyrrole in yields approaching 90%. google.com

Another widely utilized strategy for constructing N-substituted pyrroles is the Paal-Knorr synthesis. wikipedia.orgrgmcet.edu.in This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as methylamine, typically under neutral or weakly acidic conditions to form the pyrrole ring. wikipedia.orgorganic-chemistry.org The reaction is synthetically valuable due to its simplicity and efficiency in generating substituted pyrroles from readily available precursors. wikipedia.orgrgmcet.edu.inyoutube.com Modern variations of the Paal-Knorr synthesis have been developed to employ milder conditions, for example, using iron(III) chloride as a catalyst in water, which allows for the synthesis of N-substituted pyrroles in good to excellent yields. organic-chemistry.org

For the introduction of the propanoic acid side chain at the 2-position of the pyrrole ring, a common and powerful precursor is 1-methyl-1H-pyrrole-2-carboxaldehyde. chemicalbook.com This intermediate can be synthesized through the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich aromatic and heteroaromatic compounds. wikipedia.orgijpcbs.comnumberanalytics.com The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comchemistrysteps.comtcichemicals.com This electrophilic iminium salt reacts preferentially at the electron-rich 2-position of N-methylpyrrole, and subsequent hydrolysis of the resulting iminium ion furnishes the desired aldehyde. wikipedia.orgchemistrysteps.com

The table below summarizes key synthetic reactions for preparing essential pyrrole precursors.

PrecursorSynthetic MethodKey ReagentsTypical ConditionsReference
1-Methyl-1H-pyrroleCyclocondensationSuccinaldehyde, Methylamine, NaOH or KOHEthanol, heat (e.g., 30-60°C) google.com
N-Substituted PyrrolesPaal-Knorr Synthesis1,4-Dicarbonyl compound, Primary amineNeutral or weakly acidic (e.g., acetic acid) wikipedia.orgorganic-chemistry.org
1-Methyl-1H-pyrrole-2-carboxaldehydeVilsmeier-Haack Reaction1-Methyl-1H-pyrrole, POCl₃, DMFFormation of Vilsmeier reagent, followed by reaction with pyrrole and aqueous workup wikipedia.orgijpcbs.comchemistrysteps.com

Regarding the propanoic acid moiety, various synthons can be employed. The Arndt–Eistert reaction provides a classic method for converting a carboxylic acid, such as acetic acid, into its next higher homolog, which would be propanoic acid. quora.com This involves converting the starting acid to an acyl chloride, reacting it with diazomethane, and then Wolff rearrangement of the resulting diazoketone in the presence of a nucleophile like water. quora.comquora.com Another route involves the reaction of ethyl chloride with sodium cyanide to form propanenitrile, which can then be hydrolyzed to propanoic acid. quora.com These methods provide the three-carbon chain that can be subsequently attached to the pyrrole ring.

The formation of the crucial C-C bond to link the pyrrole and propanoic acid precursors is a fundamental step in organic synthesis. numberanalytics.com Once precursors like 1-methyl-1H-pyrrole-2-carboxaldehyde are obtained, the propanoic acid side chain can be installed through various olefination reactions followed by reduction and hydrolysis, or through condensation reactions with reagents like malonic acid derivatives.

Chemical Reactivity and Functional Group Transformations of 3 1 Methyl 1h Pyrrol 2 Yl Propanoic Acid

Reactions at the Carboxylic Acid Moiety

The propanoic acid side chain undergoes typical reactions expected of a carboxylic acid, including esterification, amidation, reduction, and decarboxylation. The proximity of the pyrrole (B145914) ring can, in some cases, influence the reactivity of this functional group.

Esterification and Amidation Reactions

Esterification: The carboxylic acid group of 3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid can be readily converted to its corresponding esters through various standard esterification protocols. Acid-catalyzed esterification, often employing a strong acid catalyst such as sulfuric acid in the presence of an alcohol, is a common method. For instance, the esterification of propanoic acid with alcohols like 1-propanol (B7761284) can achieve high yields, with reaction rates and yields being influenced by temperature, catalyst amount, and the molar ratio of reactants. ceon.rsresearchgate.net While specific studies on this compound are not prevalent, the general principles of esterification of propanoic acid are applicable.

Alternative methods, such as enzymatic synthesis, have been explored for the esterification of related pyrrole derivatives, offering a milder approach to ester formation.

Amidation: The synthesis of amides from this compound can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent or by converting the acid to a more reactive derivative, such as an acid chloride. A general one-pot method for the synthesis of amides from carboxylic acids and amines using titanium tetrachloride (TiCl₄) as a mediator has been reported, providing good to excellent yields for a range of substrates. nih.gov Another approach involves the synthesis of pyrrole amide derivatives from acetoacetamide (B46550) precursors, which can be a versatile route to a variety of N-substituted pyrrole amides. acs.org

Reactant 1Reactant 2ProductReagents/ConditionsYield (%)
Propanoic Acid1-Propanoln-Propyl propanoateH₂SO₄, 65°C, 210 min96.9
Carboxylic AcidAmineAmideTiCl₄, Pyridine, 85°CModerate to Excellent
Acetoacetamide derivativeβ-keto derivativePyrrole α-amideKnorr conditionsModerate to High

This table presents data from analogous reactions involving propanoic acid and other pyrrole derivatives to illustrate typical conditions and yields for esterification and amidation.

Reduction and Oxidation Pathways

Reduction: The carboxylic acid functionality of this compound can be reduced to the corresponding primary alcohol, 3-(1-Methyl-1H-pyrrol-2-yl)propan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. doubtnut.comdoubtnut.com The reaction proceeds via a hydride attack on the carbonyl carbon, followed by a workup to yield the alcohol.

Oxidation: The propanoic acid side chain is generally resistant to further oxidation under mild conditions. However, the pyrrole ring itself is susceptible to oxidation. Metabolic studies on related pyrrole-containing compounds have shown that oxidation of the pyrrole ring can lead to ring-opened products. nih.gov Vigorous oxidation of the propanoic acid side chain would likely lead to degradation of the pyrrole ring as well.

Decarboxylation Studies

The decarboxylation of carboxylic acids typically requires harsh conditions unless there is a stabilizing feature for the resulting carbanion. For this compound, simple thermal decarboxylation is not expected to be facile.

Studies on the decarboxylation of pyrrole-2-carboxylic acid, where the carboxyl group is directly attached to the pyrrole ring, have shown that the reaction is subject to acid catalysis and proceeds via a hydrolytic mechanism. nih.gov This involves the addition of water to the carboxyl group of the protonated reactant. However, the mechanism for a propanoic acid derivative, where the carboxyl group is separated from the ring by an ethyl chain, would differ significantly. In the biosynthesis of porphyrins, the decarboxylation of propionate (B1217596) side chains on a pyrrole ring is an enzymatically controlled process. nih.gov

Electrophilic and Nucleophilic Reactions of the Pyrrole Nucleus

The 1-methyl-1H-pyrrole ring is an electron-rich aromatic system and is highly activated towards electrophilic substitution. The presence of the N-methyl group and the 2-propanoic acid substituent influences the regioselectivity of these reactions.

Substitution Patterns and Regioselectivity

In 1-substituted pyrroles, electrophilic substitution typically occurs at the C2 and C5 positions, with a preference for the C2 position if it is unsubstituted. In the case of this compound, the C2 position is already substituted. The N-methyl group is an activating group, and the 2-propanoic acid side chain is generally considered to be weakly deactivating or neutral in its directing effect on the pyrrole ring. Therefore, electrophilic attack is expected to occur primarily at the C5 position, and to a lesser extent at the C3 and C4 positions.

Alkylation and Acylation of the Pyrrole Ring

Alkylation: Direct Friedel-Crafts alkylation of the pyrrole ring can be challenging due to the high reactivity of the pyrrole nucleus, which can lead to polysubstitution and polymerization under the acidic conditions of the reaction.

Acylation: Friedel-Crafts acylation of pyrroles is a more controlled reaction and is a useful method for introducing acyl groups onto the pyrrole ring. The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, including pyrroles. This reaction uses a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407), to introduce a formyl group onto the pyrrole ring. For 1-methyl-2-substituted pyrroles, formylation is expected to occur at the C5 position.

ReactantReagentProductPosition of Substitution
1-Methylpyrrole (B46729)Vilsmeier Reagent (POCl₃/DMF)1-Methyl-1H-pyrrole-2-carbaldehydeC2
1,2-Disubstituted PyrroleElectrophile (e.g., Acyl Halide)Acylated PyrrolePrimarily C5

This table illustrates the expected regioselectivity of electrophilic substitution on the pyrrole nucleus based on the reactivity of related pyrrole derivatives.

Ring Functionalization Strategies

The pyrrole ring in this compound is a π-excessive system, making it highly susceptible to electrophilic aromatic substitution. pearson.com The nitrogen atom's lone pair is delocalized into the ring, significantly increasing its nucleophilicity compared to benzene. pearson.com The existing 1-methyl and 2-propanoic acid substituents influence the regioselectivity of these reactions. The primary positions for electrophilic attack are the C5 and C4 positions, as the C2 and C3 positions are sterically and electronically influenced by the existing side chain.

Key ring functionalization strategies include:

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto electron-rich aromatic rings using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF). organic-chemistry.orgijpcbs.comwikipedia.org For this compound, formylation is expected to occur preferentially at the C5 position, yielding 3-(5-formyl-1-methyl-1H-pyrrol-2-yl)propanoic acid. This aldehyde derivative serves as a versatile intermediate for further synthetic transformations. researchgate.netchemistrysteps.com

Friedel-Crafts Acylation: Under Friedel-Crafts conditions, an acyl group can be introduced onto the pyrrole nucleus. nih.gov The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and an acyl halide or anhydride. youtube.comyoutube.com Acylation of N-substituted pyrroles can be directed to the β-position (C3 or C4) if the nitrogen atom bears a bulky or electron-withdrawing group. nih.govnih.gov For the target molecule, acylation would likely occur at the C4 or C5 position, providing access to various pyrrolyl ketones. These ketones are valuable precursors for the synthesis of more complex heterocyclic systems.

Halogenation: The pyrrole ring can be readily halogenated using mild reagents. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the ring, typically at the most reactive available positions. These halogenated derivatives are crucial substrates for subsequent cross-coupling reactions.

The table below summarizes common ring functionalization reactions applicable to the pyrrole nucleus.

Reaction TypeReagentsTypical Position of SubstitutionProduct Functional Group
Vilsmeier-HaackPOCl₃, DMFC5Aldehyde (-CHO)
Friedel-Crafts AcylationRCOCl, AlCl₃C4 or C5Ketone (-COR)
HalogenationNBS or NCSC4 or C5Bromo (-Br) or Chloro (-Cl)

Formation of Complex Derivatives and Analogs of this compound

The dual functionality of this compound makes it an excellent starting material for synthesizing a wide array of complex derivatives and analogs through various chemical transformations.

Cycloaddition Reactions (e.g., [3+2] cycloaddition)

The pyrrole ring, despite its aromatic character, can participate as a 4π-electron component in cycloaddition reactions, particularly with highly reactive dienophiles or through dearomative processes.

[4+2] Cycloaddition (Diels-Alder Reaction): N-substituted pyrroles can undergo Diels-Alder reactions with potent dienophiles, such as benzynes generated in situ from diaryliodonium salts. d-nb.infonih.gov This reaction typically forms a bridged-ring bicyclic amine, which can subsequently rearrange to form substituted N-arylamine derivatives. nih.gov The reaction of this compound with a benzyne (B1209423) would yield a complex polycyclic structure.

[4+3] Cycloaddition: Dearomative [4+3] cycloaddition reactions between 3-alkenylpyrroles and in situ-generated oxyallyl cations are known to produce cyclohepta[b]pyrroles. nih.gov While the subject compound is not a 3-alkenylpyrrole, derivatization of the propanoic acid side chain to introduce a vinyl group at the C3 position could enable such transformations, leading to the construction of seven-membered rings fused to the pyrrole core.

[3+2] Annulation: Pyrrole derivatives can also act as the 2π component in [3+2] annulation reactions. For instance, the reaction of pyrroline-4,5-diones with ketoxime acetates, mediated by copper, leads to the formation of pyrrolo[2,3-b]pyrrole (B13429425) frameworks. rsc.org This strategy could be adapted to derivatives of this compound to build fused heterocyclic systems.

Condensation and Coupling Reactions

Both the carboxylic acid function and the pyrrole ring (after functionalization) can be engaged in condensation and coupling reactions to build larger, more complex molecules.

Reactions of the Carboxylic Acid Group: The propanoic acid moiety is readily converted into esters, amides, or acid chlorides. These derivatives are precursors for a multitude of transformations. For example, amide coupling with various amines leads to a library of propionamide (B166681) derivatives. Esterification followed by reduction can yield the corresponding alcohol, 3-(1-methyl-1H-pyrrol-2-yl)propan-1-ol.

Knoevenagel Condensation: If the pyrrole ring is first functionalized with an aldehyde group (e.g., via the Vilsmeier-Haack reaction), the resulting formyl derivative can undergo a Knoevenagel condensation with active methylene (B1212753) compounds. This reaction forms a new carbon-carbon double bond, extending the side chain and providing access to α,β-unsaturated systems. researchgate.net

Suzuki-Miyaura Coupling: Following halogenation of the pyrrole ring (e.g., at C4 or C5), the resulting halo-pyrrole derivative can participate in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. nih.gov This allows for the introduction of a wide range of aryl or vinyl substituents onto the pyrrole core, significantly increasing molecular complexity.

Heterocyclic Annulation Strategies

Annulation, or ring-forming, reactions are powerful tools for constructing fused polycyclic systems from simpler precursors.

Synthesis of Pyrrolizine Derivatives: The propanoic acid side chain is a key feature for constructing pyrrolizine scaffolds, which are bicyclic systems containing a nitrogen atom at the bridgehead. An intramolecular Friedel-Crafts acylation of this compound, or its corresponding acid chloride, could potentially lead to the formation of a six-membered ring fused to the pyrrole, resulting in a tetrahydroindolizine-one derivative. masterorganicchemistry.com Subsequent reduction and dehydration steps can complete the pyrrolizine core. scispace.comresearchgate.net

Synthesis of Fused Pyrroles: Functionalization of the C3 position of the pyrrole ring, for example by Friedel-Crafts acylation, introduces a carbonyl group that can serve as an electrophilic site for annulation. Reaction with a binucleophile, such as hydrazine (B178648) or a substituted amine, can lead to the formation of a new heterocyclic ring fused at the C2 and C3 positions, yielding structures like pyrrolo[1,2-a]pyrazines. mdpi.com Copper-catalyzed 5-exo-dig annulation of alkyne-tethered enaminones is another modern strategy to create 2,3-ring fused pyrroles. acs.org

The following table summarizes some potential annulation strategies.

Starting Functional GroupReagents/Reaction TypeFused Ring System
C2-Propanoic acidIntramolecular Friedel-Crafts AcylationPyrrolizine derivative
C3-Acyl groupHydrazine or other binucleophilesPyrrolo[1,2-a]pyrazine derivative
C2/C3-FunctionalizedCopper-catalyzed 5-exo-dig cyclization2,3-Ring Fused Pyrrole

Advanced Spectroscopic and Structural Elucidation of 3 1 Methyl 1h Pyrrol 2 Yl Propanoic Acid and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For 3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid, a combination of one-dimensional and advanced two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, offering insights into connectivity, spatial proximity, and dynamic behavior.

Two-dimensional NMR experiments are critical for assembling the molecular puzzle. By correlating signals across two frequency axes, these techniques reveal relationships between nuclei that are essential for complete structural assignment.

Correlation SpectroscopY (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the primary COSY correlations would be observed within the propanoic acid side chain and the pyrrole (B145914) ring. A key correlation would be seen between the protons on C2 and C3, confirming the ethylene (B1197577) linkage of the side chain. Additionally, couplings between the adjacent protons on the pyrrole ring (H3' to H4', and H4' to H5') would establish their sequence.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached. The HSQC spectrum would definitively link each proton signal to its corresponding carbon, simplifying the assignment process. For instance, the signal for the N-methyl protons (H-Me) would correlate with the N-methyl carbon (C-Me), and the aromatic protons H3', H4', and H5' would each show a cross-peak to their respective carbons, C3', C4', and C5'.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about longer-range connectivity by detecting correlations between protons and carbons separated by two or three bonds. This is arguably the most powerful tool for piecing together the molecular fragments. Key expected correlations include the link between the propanoic acid chain and the pyrrole ring, specifically from the C3 protons to the C2' and C3' carbons of the ring. Furthermore, correlations from the N-methyl protons (H-Me) to the C2' and C5' carbons would confirm the position of the methyl group on the nitrogen atom.

Nuclear Overhauser Effect SpectroscopY (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of their bonding arrangement. This is particularly useful for confirming regiochemistry and determining preferred conformations. For this molecule, a NOESY spectrum would be expected to show a spatial correlation between the N-methyl protons (H-Me) and the adjacent pyrrole proton (H5'). Another critical correlation would be observed between the C3 protons of the side chain and the H3' proton on the pyrrole ring, confirming the attachment point at C2' of the ring.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and 2D NMR Correlations for this compound

This table contains predicted data based on established principles of NMR spectroscopy to illustrate the expected results from a full structural analysis.

Atom LabelPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Expected Key 2D Correlations
H-Me ~3.6-HMBC: C2', C5'
C-Me -~35HSQC: H-Me
H3' ~6.0-COSY: H4'; HMBC: C2', C4', C5'
C3' -~107HSQC: H3'
H4' ~6.6-COSY: H3', H5'
C4' -~109HSQC: H4'
H5' ~6.7-COSY: H4'; HMBC: C-Me, C2', C4'
C5' -~122HSQC: H5'
H2 ~2.6-COSY: H3; HMBC: C1, C3, C2'
C2 -~34HSQC: H2
H3 ~2.9-COSY: H2; HMBC: C1, C2, C2', C3'
C3 -~25HSQC: H3
C1 (COOH) -~175HMBC: H2, H3
C2' -~130HMBC: H-Me, H3, H3'

While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers unique insights into the structure and properties of materials in their crystalline or amorphous solid forms. For this compound, ssNMR could be used to study polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can exhibit distinct ¹³C chemical shifts due to variations in molecular packing and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.

The propanoic acid side chain of the molecule is flexible, with rotation possible around the C2-C3 and C3-C2' single bonds. Dynamic NMR (DNMR) refers to the study of chemical exchange processes that occur on the NMR timescale. By acquiring NMR spectra at different temperatures, it is possible to study the rotational barriers and determine the relative populations of different conformers. nih.govnih.govcopernicus.org For instance, at very low temperatures, the rotation around single bonds might slow sufficiently to allow for the observation of distinct signals for individual rotamers, whereas at room temperature, a single, averaged signal is typically observed. Analysis of these changes can provide valuable thermodynamic data about the conformational preferences of the side chain.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound (C₈H₁₁NO₂), the exact mass of the protonated molecule [M+H]⁺ would be calculated and measured. This technique is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Predicted HRMS Data for this compound

Ion SpeciesMolecular FormulaCalculated Exact Mass
[M+H]⁺C₈H₁₂NO₂⁺154.0863
[M+Na]⁺C₈H₁₁NO₂Na⁺176.0682
[M-H]⁻C₈H₁₀NO₂⁻152.0717

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting product ions are analyzed to provide structural information. The fragmentation pattern is characteristic of the molecule's structure. For this compound, a plausible fragmentation pathway would involve initial losses from the propanoic acid side chain, such as the loss of water (H₂O) or the entire carboxylic acid group (COOH). Subsequent fragmentation could involve the cleavage of the side chain or the opening of the pyrrole ring. Analyzing these fragments allows for the confirmation of the different structural units within the molecule and how they are connected. For example, the observation of a fragment ion corresponding to the intact N-methylpyrrol-2-yl-methyl cation would strongly support the proposed connectivity.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique well-suited for the analysis of small organic molecules like this compound, minimizing fragmentation and clearly indicating the molecular ion. researchgate.net For a compound with a molecular weight of 167.19 g/mol , MALDI-TOF analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 168.19 or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

The choice of matrix is crucial for successful MALDI analysis of small molecules to avoid interference in the low mass range. researchgate.net Commonly used matrices for small molecule analysis include α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), and 9-aminoacridine (B1665356) (9-AA). researchgate.net The selection of an appropriate matrix, along with optimization of the matrix-to-analyte ratio, is essential for achieving good signal intensity and resolution.

Table 1: Predicted MALDI-TOF MS Data for this compound

IonPredicted m/zNotes
[M+H]⁺168.19Protonated molecular ion
[M+Na]⁺190.17Sodium adduct
[M+K]⁺206.14Potassium adduct

This is a predictive table based on the molecular weight of the compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and intermolecular interactions within this compound.

The IR spectrum would be dominated by a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. rsc.org The C=O stretching vibration of the carboxyl group is expected to appear as a strong, sharp peak around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations would be found in the 1400-1440 cm⁻¹ and 920 cm⁻¹ regions, respectively. Vibrations associated with the N-methylpyrrole ring would also be present, including C-H, C-N, and C-C stretching and bending modes.

Raman spectroscopy , being complementary to IR, would be particularly useful for observing the C=C stretching vibrations of the pyrrole ring, which are typically strong in the Raman spectrum. The symmetric C=O stretching of the carboxylic acid dimer, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum.

In the solid state, it is highly probable that this compound molecules would form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. This dimerization would significantly influence the vibrational frequencies of the carboxyl group, particularly the O-H and C=O stretching modes.

Table 2: Predicted Key Vibrational Bands for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Carboxylic AcidO-H stretch (dimer)2500-3300 (broad)Weak
Carboxylic AcidC=O stretch (dimer)1700-1725 (strong)1650-1680 (medium)
Pyrrole RingC=C stretch~1550 (medium)Strong
Propanoic ChainC-H stretch2850-2960 (medium)2850-2960 (strong)
Carboxylic AcidC-O stretch1200-1300 (strong)Medium
N-MethylC-H stretch~2800-2900 (medium)~2800-2900 (strong)

This is a predictive table based on characteristic group frequencies.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

UV-Vis absorption spectroscopy provides insights into the electronic transitions within the molecule. The chromophore in this compound is the N-methylpyrrole ring. Pyrrole and its simple derivatives typically exhibit strong absorption bands in the UV region. It is expected that this compound would show a primary absorption maximum (λ_max) below 250 nm, corresponding to π → π* transitions within the pyrrole ring. The propanoic acid substituent is not expected to significantly alter the position of this absorption band as it is not in conjugation with the pyrrole ring.

Fluorescence spectroscopy measures the emission of light from excited electronic states. While many aromatic compounds are fluorescent, the fluorescence quantum yield can be highly dependent on the molecular structure and environment. N-methylpyrrole itself is weakly fluorescent. The presence of the carboxylic acid group and the flexible propanoic acid chain may provide pathways for non-radiative decay, potentially leading to low fluorescence quantum yield. Experimental determination would be necessary to confirm its emissive properties.

Table 3: Predicted Electronic Spectroscopy Data for this compound

TechniquePredicted λ_max (nm)Associated Transition
UV-Vis Absorption< 250π → π*

This is a predictive table based on the properties of the pyrrole chromophore.

X-ray Crystallography of Single Crystals of this compound and its Derivatives

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound is not publicly available, analysis of related structures, such as 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, provides a basis for predicting its solid-state conformation and packing. researchgate.netnih.gov

The parent compound this compound is achiral. However, if a chiral center were introduced, for example by substitution on the propanoic acid chain, X-ray crystallography could be used to determine the relative and absolute stereochemistry of the resulting stereoisomers. For a chiral, non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects.

Table 4: Representative Crystallographic Data for a Related Pyrrole Derivative

Parameter3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone researchgate.net
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)11.1559 (3)
b (Å)3.9258 (1)
c (Å)21.6293 (6)
α (°)90
β (°)90
γ (°)90
Z4

This table presents data for a structurally related compound to illustrate typical crystallographic parameters.

Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. saschirality.org While this compound itself is achiral, its chiral derivatives would exhibit characteristic CD and ORD spectra. For instance, a derivative with a stereocenter on the propanoic acid chain, such as 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoic acid, would be amenable to analysis by these techniques.

The CD spectrum would show positive or negative bands corresponding to the differential absorption of left and right circularly polarized light by the chromophores in the chiral environment. The electronic transitions of the pyrrole ring would give rise to CD signals (Cotton effects) that are sensitive to the absolute configuration of the stereocenter. Theoretical calculations of the CD spectrum could then be compared with the experimental data to assign the absolute configuration of the chiral derivative.

Theoretical and Computational Chemistry Studies of 3 1 Methyl 1h Pyrrol 2 Yl Propanoic Acid

Molecular Dynamics Simulations for Conformational Landscape Exploration

The propanoic acid side chain of 3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid introduces conformational flexibility. Molecular dynamics (MD) simulations can be used to explore the accessible conformations of the molecule over time. By simulating the atomic motions based on a classical force field, MD can provide a detailed picture of the molecule's dynamic behavior in different environments, such as in a solvent. These simulations can reveal the preferred orientations of the side chain relative to the pyrrole (B145914) ring and identify key intramolecular interactions, such as hydrogen bonding, that stabilize certain conformations.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational methods are also instrumental in elucidating reaction mechanisms by identifying transition states and mapping out the potential energy surface of a reaction.

For a given chemical reaction involving this compound, such as its synthesis or a subsequent transformation, computational methods can be used to map the potential energy surface (PES). This involves locating the structures of reactants, products, and any intermediates, as well as the transition state structures that connect them. The energy differences between these structures provide the reaction energies and activation barriers. For example, in a hypothetical decarboxylation reaction, computational analysis could determine the energy barrier for the removal of CO₂, providing insights into the reaction's feasibility and kinetics. worldscientific.com Such studies have been performed on related molecules like pyrrole-2-carboxylic acid, providing a framework for understanding similar processes in its derivatives. worldscientific.com

Kinetic and Thermodynamic Considerations of Reaction Pathways

The kinetic and thermodynamic profile of a chemical reaction dictates its feasibility, rate, and equilibrium position. For this compound, a comprehensive analysis involves understanding the stability of the molecule itself and the energy landscapes of its potential synthetic and degradative pathways.

Thermodynamic Stability: The core of the molecule is the 1-methyl-1H-pyrrol ring. The pyrrole ring is an aromatic, five-membered heterocycle. researchgate.net Its aromaticity, stemming from the delocalization of six π-electrons over the five ring atoms, confers significant thermodynamic stability. researchgate.netpageplace.de The standard enthalpy of formation for gaseous pyrrole is approximately 108.2 kJ·mol⁻¹, indicating the energy required to form the compound from its constituent elements in their standard states. wikipedia.org Computational studies using methods like CBS-QB3 and G4 have been employed to calculate the thermodynamic properties of pyrrole and its radicals, providing foundational data for kinetic modeling of its reactions, such as pyrolysis and combustion. acs.org

Reaction Pathways: While specific experimental kinetic and thermodynamic data for the synthesis of this compound are not extensively documented, its formation can be analyzed through well-established reaction mechanisms for pyrrole synthesis. A common route is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, methylamine (B109427). researchgate.net

The reaction pathway can be summarized as: Heptanedioic acid derivative + Methylamine → this compound

The primary thermodynamic driving force for this reaction is the formation of the highly stable aromatic pyrrole ring. The reaction is typically exothermic (negative enthalpy change, ΔH) and results in a decrease in Gibbs free energy (negative ΔG), favoring product formation at equilibrium. Kinetically, the reaction rate is influenced by factors such as temperature, pressure, solvent, and the presence of a catalyst. Acid catalysis is often employed to accelerate the dehydration steps involved in the cyclization process.

Another key reactive site is the carboxylic acid group of the propanoic acid side chain. This group can undergo reactions like esterification. The esterification of a carboxylic acid with an alcohol is a reversible, equilibrium-controlled process. mdpi.com Thermodynamic and kinetic models for such reactions are well-developed, often employing pseudo-homogeneous or heterogeneous catalytic models like Langmuir-Hinshelwood-Hougen-Watson (LHHW) to describe the reaction kinetics on a catalyst surface. mdpi.com The apparent activation energy (Ea) for such processes typically falls in the range of 60-70 kJ/mol. mdpi.com

The following table summarizes the key kinetic and thermodynamic parameters relevant to the reaction pathways of this compound.

ParameterSymbolDescriptionSignificance in Reaction Pathways
Thermodynamic
Gibbs Free Energy ChangeΔGThe energy associated with a chemical reaction that can be used to do work.A negative value indicates a spontaneous, product-favored reaction at equilibrium.
Enthalpy ChangeΔHThe heat absorbed or released during a reaction at constant pressure.A negative value (exothermic) contributes to a favorable ΔG. Ring formation is typically exothermic.
Entropy ChangeΔSA measure of the disorder or randomness of a system.Cyclization reactions often have a negative ΔS, which can make ΔG less favorable.
Equilibrium ConstantKThe ratio of product concentrations to reactant concentrations at equilibrium.A large K value indicates that the reaction proceeds nearly to completion.
Kinetic
Activation EnergyEaThe minimum energy required to initiate a chemical reaction.A lower Ea leads to a faster reaction rate. Catalysts work by lowering the activation energy.
Rate ConstantkA proportionality constant relating the rate of a reaction to the concentration of reactants.It is temperature-dependent and is a direct measure of the reaction's speed.

Molecular Docking and Protein-Ligand Interaction Modeling (Academic/Mechanistic Focus)

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. mdpi.com This technique provides critical insights into the binding mode, affinity, and selectivity of a compound, guiding further academic research into its mechanism of action. While studies specifically on this compound are limited, research on closely related analogs provides a strong model for its potential protein-ligand interactions.

A notable academic study investigated a series of pyrrole propanoic acid derivatives as potential urease inhibitors for ruminal microbiota, a non-clinical application focused on agricultural science. nih.govresearchgate.netsemanticscholar.org One of the most effective compounds identified was 3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl] propanoic acid , an analog that shares the core 3-(pyrrol-2-yl)propanoic acid structure. nih.govresearchgate.netsemanticscholar.org

Target and Binding Site Analysis: The protein target was a homology model of urease from ruminal microbes. nih.govresearchgate.net Docking simulations revealed that the pyrrole propanoic acid derivative binds within the enzyme's active site, which contains critical nickel ions, and interacts with the flexible flap region covering this site. nih.govresearchgate.netsemanticscholar.org

Key Molecular Interactions: The binding was stabilized by a network of specific non-covalent interactions:

Hydrogen Bonds: The carboxyl group of the propanoic acid side chain is crucial for anchoring the ligand, forming strong hydrogen bonds with active site residues like Asp359 and Ala362. semanticscholar.org The urea-like substituent on the pyrrole nitrogen also formed hydrogen bonds with Asp220 and Arg335. semanticscholar.org

Pi-Alkyl Interactions: The aromatic pyrrole ring engaged in a Pi-Alkyl interaction with Cys318 in the flap region, contributing to the stability of the complex. nih.govresearchgate.net

These interactions effectively block the active site, inhibiting the enzyme's function. nih.govresearchgate.net The propanoic acid side chain, in particular, plays a vital role in orienting the molecule and establishing key hydrogen bonds.

Other academic docking studies on different pyrrole derivatives have shown the versatility of this scaffold in interacting with various enzymes. For instance, pyrrole-based compounds have been modeled against targets like monoamine oxidase B (MAO-B), acetylcholinesterase (AChE), and cyclooxygenase-2 (COX-2), where the pyrrole ring often participates in hydrophobic or pi-stacking interactions within the respective binding pockets. mdpi.comnih.govnih.gov

The table below details the specific interactions observed for the pyrrole propanoic acid analog with the microbial urease active site, serving as a predictive model for the subject compound.

Ligand Moiety/GroupProtein ResidueInteraction TypeSignificance
Carboxyl Group (-COOH)Asp359Hydrogen BondKey anchoring interaction in the active site. semanticscholar.org
Carboxyl Group (-COOH)Ala362Hydrogen BondFurther stabilizes the ligand's orientation. semanticscholar.org
Pyrrole RingCys318Pi-Alkyl InteractionInteracts with the mobile flap region, helping to lock the inhibitor in place. nih.govresearchgate.net
Urea-like Group (Analog)Asp220Hydrogen BondInteraction with a key active site residue. semanticscholar.org
Urea-like Group (Analog)Arg335Hydrogen BondAdditional stabilizing interaction within the binding pocket. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) Modeling (Academic Focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are expressed as mathematical equations that relate molecular descriptors (numerical representations of chemical properties) to a specific activity, such as enzyme inhibition. nih.gov While no QSAR studies have been published specifically for a series containing this compound, extensive QSAR research on other pyrrole derivatives provides a robust framework for how its activity could be modeled and predicted. nih.govacs.org

Methodology in Pyrrole Derivative QSAR: Academic QSAR studies on pyrrole derivatives, such as those targeting cyclooxygenase (COX) enzymes, typically follow a standardized workflow:

Dataset Assembly: A series of pyrrole analogs with varying substituents is synthesized and their biological activity (e.g., IC₅₀) is measured. nih.govacs.org

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound. These can include physicochemical properties (e.g., logP for lipophilicity), electronic parameters (e.g., partial charges), and steric or topological indices. nih.gov

Model Development: Statistical methods, such as Partial Least Squares (PLS) or Multiple Linear Regression (MLR), are used to build a mathematical model correlating a subset of the most relevant descriptors with the observed activity. nih.govacs.org

Validation: The model's predictive power is rigorously assessed using internal (e.g., leave-one-out cross-validation, yielding a q² value) and external validation (using a test set of compounds not included in model training, yielding an R²_pred value). A statistically robust model will have high values for these metrics. nih.gov

Insights from Pyrrole QSAR Models: QSAR studies on pyrrole-based COX inhibitors have revealed key structural requirements for activity. nih.govacs.org For example, 3D-QSAR models generate contour maps that visualize regions around the molecular scaffold where certain properties are favorable or unfavorable for activity. nih.gov These models have shown that:

Steric Factors: The presence of bulky groups at certain positions of the pyrrole or adjacent phenyl rings can enhance or decrease activity, depending on the shape of the enzyme's binding pocket. nih.govacs.org

Electrostatic Effects: Electron-withdrawing or electron-donating groups can influence activity by affecting hydrogen bonding capacity or other electronic interactions. For instance, a region favoring negative electrostatic potential would suggest that a substituent like a carboxylic acid group would be beneficial. nih.gov

A hypothetical QSAR model for a series of analogs of this compound could be developed to predict an activity like antifungal or anti-inflammatory potential. The model would help identify the ideal characteristics for the substituents on the pyrrole ring to maximize potency.

The following table provides a hypothetical example of data used in a QSAR study for a series of pyrrole derivatives, illustrating the relationship between structural descriptors and biological activity.

Compound (Hypothetical Analog)Substituent (R)ClogP (Lipophilicity)Molar Refractivity (Steric)Observed Activity (-logIC₅₀)Predicted Activity (-logIC₅₀)
Analog 1-H2.155.44.84.7
Analog 2-Cl2.860.25.35.4
Analog 3-CH₃2.659.95.15.0
Analog 4-OCH₃2.061.14.94.9
Analog 5-NO₂1.958.75.65.7

Investigations into Biological Activity and Mechanistic Pathways of 3 1 Methyl 1h Pyrrol 2 Yl Propanoic Acid and Analogs Non Clinical Focus

In Vitro Enzyme Inhibition and Activation Studies

Kinase, Protease, and Other Enzyme Assays

While direct enzymatic inhibition studies on 3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid are not extensively documented in publicly available literature, research into its structural analogs has revealed significant inhibitory activity against specific enzymes. One notable analog, 3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl] propanoic acid , has been identified as a potent urease inhibitor. nih.govresearchgate.net In a study screening for novel urease inhibitors from a chemical database, this compound emerged as the most effective, with a half-maximal inhibitory concentration (IC50) of 65.86 μM. nih.govresearchgate.netsemanticscholar.org Urease is a key enzyme in the metabolism of urea, and its inhibition is a target for various applications, including in agriculture and medicine. nih.govresearchgate.netsemanticscholar.org

Another class of analogs, 5-substituted-3-(1H-pyrrol-2-yl)-2-oxazolidinones , has demonstrated potent inhibitory effects against monoamine oxidase type A (MAO-A), an enzyme involved in the degradation of neurotransmitters. nih.gov Several derivatives within this series, particularly those with a methyl group on the pyrrole (B145914) nitrogen, exhibited high potency with Ki values in the nanomolar range (0.004–0.087 μM) and high selectivity for MAO-A over MAO-B. nih.gov

The following table summarizes the in vitro enzyme inhibition data for analogs of this compound.

Compound/AnalogTarget EnzymeInhibition Metric (IC50/Ki)Source
3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl] propanoic acidUreaseIC50 = 65.86 μM nih.govresearchgate.netsemanticscholar.org
N1-methyl-3-(1H-pyrrol-2-yl)-2-oxazolidinone derivativesMonoamine Oxidase A (MAO-A)Ki = 0.004–0.087 μM nih.gov

Mechanistic Enzymology of Compound Interactions

Molecular docking studies have provided insights into the mechanism of urease inhibition by 3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl] propanoic acid . These computational analyses suggest that the inhibitor interacts with key residues in the active site of the enzyme. Specifically, it is proposed that the compound forms a hydrogen bond with Asp359 in the active site and engages in a Pi-Alkyl interaction with Cys318 in the flap region of the urease enzyme. semanticscholar.org This binding is believed to be crucial for stabilizing the inhibitor within the active site and preventing the catalytic activity of the enzyme. semanticscholar.org

For the 3-(1H-pyrrol-2-yl)-2-oxazolidinone series of MAO-A inhibitors, the structure-activity relationship (SAR) studies indicate that the nature of the substituent at the pyrrole N1 position plays a significant role in their inhibitory potency. nih.gov Generally, smaller alkyl groups at this position, such as a methyl group, lead to higher anti-MAO-A activity. nih.gov This suggests that the size and nature of this substituent are critical for optimal interaction with the enzyme's active site. nih.gov

Receptor Binding and Modulation Assays (Non-Mammalian or Cell-Based)

There is currently a lack of publicly available non-clinical studies investigating the direct receptor binding and modulation properties of this compound or its close analogs on non-mammalian or cell-based receptor assays.

Cellular Biological Activity Profiling (e.g., cell cycle modulation, apoptosis induction in cell lines)

Cell Line-Based Proliferation and Viability Assays (Excluding human clinical)

The cytotoxic potential of the urease inhibitor analog, 3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl] propanoic acid , was evaluated in vitro using Caco-2 cells, a human colon adenocarcinoma cell line. nih.govsemanticscholar.org The results indicated that at concentrations ranging from 10 to 100 μM, the compound did not have a significant adverse effect on the viability of these cells. nih.govsemanticscholar.org This suggests a degree of selectivity in its biological action, inhibiting the target enzyme without causing broad cellular toxicity.

The following table summarizes the cell viability data for the analog of this compound.

Compound/AnalogCell LineConcentration RangeEffect on Cell ViabilitySource
3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl] propanoic acidCaco-210–100 μMNo significant adverse effect nih.govsemanticscholar.org

Investigations of Subcellular Localization and Cellular Targets

At present, there are no available non-clinical studies that have investigated the subcellular localization or specific cellular targets of this compound or its direct analogs within cells.

Antimicrobial and Antifungal Activity Studies (in vitro)

The antimicrobial and antifungal potential of pyrrole-containing compounds, including analogs of this compound, has been the subject of various in vitro investigations. These studies explore the efficacy of this class of compounds against a range of pathogenic bacteria and fungi.

A series of novel O-acyloximes of 4-formylpyrroles derivatives were synthesized and showed antimicrobial activity against several bacterial strains including Proteus mirabilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) values ranging from 7.81 to 125 µg/mL. nih.gov Similarly, certain 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogs demonstrated activity against Staphylococcus species. nih.gov

In the realm of antifungal research, a dihydropyrrole derivative, 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, was found to be active against several species of Candida and Aspergillus. nih.gov Its MIC90 (the concentration at which 90% of growth was inhibited) values ranged from 21.87 to 43.75 µg/mL against various fungal species in a microbroth dilution assay. nih.gov Another study focused on aryl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane derivatives, with the 2,4-dichlorophenyl-1-allyl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methane derivative showing potency against Candida albicans and other Candida species, comparable to ketoconazole. nih.gov

Furthermore, a study on pyrrolo[2,3-d]pyrimidine-based Schiff bases reported significant antimicrobial activity. rsc.org One compound in this series exhibited potent activity, with an inhibition zone of 29.0 mm against Bacillus subtilis and 18.5 mm against Candida albicans, outperforming standard antibiotics like streptomycin (B1217042) and fluconazole, respectively. rsc.org Structurally related 3-aryl-3-(furan-2-yl)propanoic acid derivatives have also demonstrated good antimicrobial activity against the yeast-like fungi Candida albicans at a concentration of 64 µg/mL, and were also capable of suppressing Escherichia coli and Staphylococcus aureus. researchgate.netmdpi.comnih.gov

Compound Class/DerivativeOrganism(s)Activity Metric (e.g., MIC, Inhibition Zone)Reference
O-acyloximes of 4-formylpyrrolesP. mirabilis, P. aeruginosa, K. pneumoniae, E. faecalisMIC: 7.81-125 µg/mL nih.gov
2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoateCandida albicans, Candida tropicalis, Aspergillus fumigatus, Aspergillus flavus, Aspergillus nigerMIC90: 21.87-43.75 µg/mL nih.gov
2,4-dichlorophenyl-1-allyl-1H-pyrrol-2-yl-1H-imidazol-1-yl-methaneCandida albicans, Candida spp.Activity comparable to Ketoconazole nih.gov
Pyrrolo[2,3-d]pyrimidine Schiff base (PPR1b)Bacillus subtilisInhibition Zone: 29.0 mm rsc.org
Pyrrolo[2,3-d]pyrimidine Schiff base (PPR1b)Candida albicansInhibition Zone: 18.5 mm rsc.org
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicansActive at 64 µg/mL researchgate.netmdpi.comnih.gov
3-Aryl-3-(furan-2-yl)propanoic acid derivativesE. coli, S. aureusMIC: 128 µg/mL for most tested compounds mdpi.com

Antioxidant and Radical Scavenging Activity Assessments

Pyrrole derivatives have been identified as having significant antioxidant and radical scavenging properties. researchgate.net The core pyrrole structure, particularly the presence of an active hydrogen atom on the nitrogen (N-H), is a prerequisite for this activity. researchgate.net The antioxidant potential is further influenced by substituents on the pyrrole ring that can donate or withdraw electrons. researchgate.net

Quantitative structure-activity relationship (QSAR) studies have been performed on a series of pyrrole derivatives to model their scavenging activity against superoxide (B77818) anion (O₂•−), hydroxyl radical (•OH), and 1,1-diphenyl-2-picryl-hydrazyl (DPPH•). nih.gov In one such study, several compounds showed over 80% •OH scavenging activity. nih.gov The study found that factors like the highest occupied molecular orbital (HOMO) energy and the charges on specific oxygen atoms in the molecular structure were important for predicting scavenging efficiency. nih.gov For instance, pyrrole derivatives with higher HOMO energy values are preferable for increasing O₂•− scavenging activity. nih.gov

In another study, novel pyrrole-benzimidazole derivatives were synthesized and evaluated for their antioxidant activities using lipid peroxidation (LPO) and 7-ethoxyresorufin (B15458) O-deethylase (EROD) assays. nih.gov The most potent compound exhibited a lipid peroxidation inhibition value of 3.73 nmol/mg/min. nih.gov Other synthesized pyrrole chalcone (B49325) derivatives showed better free radical scavenging than the standard butylated hydroxytoluene (BHT) and superior Fe²⁺ ion chelating activity compared to the standard EDTA. researchgate.net

The antioxidant activity of synthetic pyrrolo[2,3-b]quinoxalines was assessed using the DPPH assay. rsc.org The most effective compound, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, demonstrated a 24% DPPH scavenging activity at a concentration of 128 mg/mL. rsc.org Computational analysis further indicated that this compound exhibited significant hydroxyl radical (HO•) scavenging activity, with a rate constant comparable to reference antioxidants like Trolox and melatonin (B1676174) in non-polar environments. rsc.org

Compound Class/DerivativeAssayKey FindingReference
Pyrrole derivatives•OH scavengingSeveral compounds exhibited >80% scavenging activity. nih.gov
Pyrrole-benzimidazole derivative (5j)Lipid Peroxidation (LPO)Inhibition value of 3.73 nmol/mg/min. nih.gov
Pyrrole chalcone derivatives (3h, 3c, 3a, 3g)Free radical scavengingShowed better activity than standard BHT. researchgate.net
Pyrrole chalcone derivatives (3h, 3c, 3a)Fe²⁺ ion chelatingShowed better activity than standard EDTA. researchgate.net
Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a)DPPH scavenging24% scavenging at 128 mg/mL. rsc.org
Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate (3a)HO• scavenging (computational)Overall rate constant of 8.56 × 10⁸ M⁻¹ s⁻¹ in pentyl ethanoate. rsc.org

Structure-Activity Relationship (SAR) Studies for Biological Effects (Mechanistic and in vitro focus)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of pyrrole analogs influences their biological activity, providing insights for the rational design of more potent compounds.

For antimicrobial activity, SAR studies have revealed the importance of specific substituents on the pyrrole ring. In a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives studied as metallo-β-lactamase inhibitors, the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain were all found to be important for inhibitory potency. nih.gov Further modification of the 2-amino group to an N-benzoyl derivative retained potent activity against multiple metallo-β-lactamase subclasses. nih.gov In another example, the antibacterial activity of armeniaspirol compounds was found to be dependent on the presence of methyl and 9-chloro substituents on the pyrrole heterocycle. nih.gov

In the context of antimalarial pyrrolones, SAR analysis highlighted that the lipophilicity contributed by a phenyl ring attached to the pyrrole was a significant variable for in vitro activity. acs.org Interestingly, removal of methyl substituents from the pyrrole ring itself led to a significant (∼20–25-fold) loss in activity, while replacing them with ethyl groups did not have a significant effect. acs.org This suggests that steric bulk at these positions is important for maintaining the compound's active conformation or interaction with its target. acs.org The pyrrole ring itself was found to be critical, as its replacement with other heterocycles like imidazole, pyrazole, or furan (B31954) resulted in a major loss of activity. acs.org

Regarding anticancer activity, SAR analysis of pyrrolo[2,3-d]pyrimidines as VEGFR-2 inhibitors and phenylpyrroloquinolinones as antiproliferative agents has also been conducted. nih.gov For a series of dual EGFR and AURKA inhibitors, the presence of halogens on a 4-anilino moiety was found to be pivotal for the dual inhibition mechanism. nih.gov These studies often use molecular docking to visualize how specific functional groups interact with amino acid residues in the target protein's active site, explaining the observed SAR. nih.gov

In Vivo Mechanistic Studies in Animal Models (e.g., target engagement, pathway perturbation, not efficacy/safety for human use)

While extensive in vitro data exists for pyrrole analogs, in vivo mechanistic studies in animal models that focus specifically on target engagement and pathway perturbation are less common in the public literature. Such studies are essential to bridge the gap between in vitro activity and potential physiological effects. Animal models are frequently used to assess pharmacokinetic drug-drug interactions and to understand the underlying mechanisms of a drug candidate's action. nih.gov The selection of an appropriate animal model is critical and is often based on similarities to humans in the metabolic pathways relevant to the compound being studied. nih.gov

For example, in vivo pharmacokinetic studies were conducted on pyrrolone antimalarial compounds in mice. acs.org One compound, 8a, exhibited high plasma clearance (73 mL/min/kg). acs.org In vitro data suggested this was due to a combination of hepatic metabolism and degradation in the blood. acs.org Such studies, while often part of broader drug development programs, provide mechanistic insights into the disposition of the compound in a biological system, which is a form of pathway perturbation (i.e., the metabolic pathway of the drug itself). They help to verify the in vivo relevance of findings from in vitro systems. nih.gov These investigations are crucial for understanding how a compound interacts with a whole organism, distinct from simply measuring its efficacy.

Applications of 3 1 Methyl 1h Pyrrol 2 Yl Propanoic Acid in Materials Science and Research Tools

Use as a Building Block in Complex Chemical Synthesis

As a substituted pyrrole (B145914), 3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid is a useful intermediate in organic synthesis. The pyrrole ring is a common motif in many biologically active compounds, and the propanoic acid side chain provides a convenient handle for further chemical modifications.

While direct examples of the use of this compound in the synthesis of macrocycles and natural products are not extensively documented in publicly available literature, the broader class of pyrrole-containing carboxylic acids is integral to the construction of such complex structures. Pyrrole-2-carboxylic acid and its derivatives are key components in the synthesis of various natural products. The propanoic acid moiety of the title compound offers a flexible linker that can be crucial in achieving the desired conformation in a macrocyclic structure. The synthesis of diverse libraries of macrocycles often relies on a modular approach where building blocks containing different functionalities are combined. Pyrrole derivatives, including those with carboxylic acid side chains, are valuable in this context for creating structural diversity.

Pyrrole-based structures are present in a wide array of pharmaceuticals, and thus, pyrrole derivatives are important intermediates in medicinal chemistry. biolmolchem.comnih.govbiolmolchem.com The compound this compound can serve as a precursor for more complex molecules with potential therapeutic applications. For instance, pyrrole alkanoic acid derivatives have been investigated as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1, a target for anti-inflammatory drugs. nih.gov Although the specific compound was found to be a nuisance inhibitor in that particular study, it highlights the interest in this class of molecules for drug discovery. The synthesis of pyrrole-2-carboxamides, a related class of compounds, has been explored for the creation of discovery libraries for pharmaceutical research. nih.gov The propanoic acid group of this compound can be readily converted to an amide, ester, or other functional groups, making it a versatile starting material for the synthesis of new drug candidates. nih.gov

Integration into Polymeric Materials and Nanostructures

The presence of the polymerizable pyrrole ring and the functional carboxylic acid group makes this compound an excellent monomer for the creation of functional polymers and nanostructured materials.

Polypyrrole is a well-known conducting polymer with a range of applications. nih.govmdpi.com However, its processability is often limited. Functionalizing the pyrrole monomer is a common strategy to improve solubility and introduce new properties. The copolymerization of pyrrole with functionalized pyrroles, such as 3-(1-pyrrolyl)propanoic acid, has been shown to be an effective method for preparing novel copolymer materials. adatbank.ro These copolymers incorporate the carboxylic acid functionality into the polypyrrole backbone, which can enhance solubility and provide sites for further chemical reactions. adatbank.ro The inclusion of the N-substituted propanoic acid group is confirmed through techniques like FT-IR and solid-state 13C NMR spectroscopy. adatbank.ro The N-methyl group in this compound would likely influence the electronic properties and conformation of the resulting polymer chain.

Table 1: Examples of Functionalized Pyrrole Monomers Used in Copolymerization

Monomer Resulting Copolymer Properties Reference
3-(1-pyrrolyl)propanoic acid Increased solubility, provides functional sites for further transformations adatbank.ro

The carboxylic acid groups in functionalized polypyrroles, such as those that would be formed from this compound, can play a crucial role in the development of sensors. These functional groups can act as recognition sites for the immobilization of biomolecules, leading to the creation of biosensors. nih.gov For example, a poly(pyrrole-N-propanoic acid) film has been shown to have a hydrophilic and nanoporous structure with abundant -COOH groups that can be used for protein immobilization. nih.gov Such functionalized polymers can be used to create membranes with specific permeability and permselectivity for different ions, which is a valuable property for chemical sensors. nih.gov Furthermore, the inherent conductivity of the polypyrrole backbone allows for the development of electrochemical sensors. The electrochemical properties of polypyrrole-modified electrodes are a key area of research for sensing applications. researchgate.net The incorporation of functional groups like carboxylic acids can modulate these properties and enhance the sensitivity and selectivity of the sensor.

Biosynthetic Pathways and Natural Occurrence of Pyrrole Propanoic Acid Derivatives if Applicable

Identification of 3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid in Natural Products

To date, this compound has not been definitively identified as a naturally occurring compound in scientific literature. However, the pyrrole (B145914) structural motif is a common feature in a diverse array of natural products, particularly those isolated from marine environments. Marine sponges, in particular, are a rich source of pyrrole-containing alkaloids, many of which exhibit significant biological activities.

For instance, various brominated pyrrole carboxylic acids have been isolated from the Australian marine sponge, Axinella sp. tandfonline.com Additionally, pyrrole-imidazole alkaloids, which are characterized by their complex chemical structures and potent pharmacological properties, are frequently found in marine sponges. nih.gov These complex molecules often incorporate a pyrrole-2-carboxylic acid moiety. nih.gov

The prevalence of pyrrole-2-carboxylic acid and its derivatives in marine organisms suggests that a biosynthetic machinery for producing the pyrrole-2-propanoic acid scaffold could exist in nature. The natural occurrence of such compounds may yet be discovered through continued exploration of marine biodiversity.

A variety of pyrrole derivatives have been identified from natural sources, primarily marine organisms. Below is a table summarizing some of these findings.

Compound ClassSpecific Example(s)Natural Source
Brominated Pyrrole Carboxylic Acids4,5-dibromopyrrole-2-carboxylic acid, 3,4,5-tribromopyrrole-2-carboxylic acidAxinella sp. (marine sponge) tandfonline.com
Pyrrole-Imidazole AlkaloidsOroidin, AgeliferinMarine sponges nih.gov
Simple Pyrrole Derivatives1-(4-benzyl-1H-pyrrol-3-yl)ethanoneCo-culture of marine-derived fungi (Aspergillus sclerotiorum and Penicillium citrinum) researchgate.net

Proposed Biosynthetic Routes to Pyrrole-2-propanoic Acid Frameworks

While the specific biosynthetic pathway to this compound is uncharacterized, a plausible route can be proposed based on the known biosynthesis of related pyrrole alkaloids. The formation of the core structure likely involves several key steps: biosynthesis of the pyrrole ring, extension of the side chain at the C-2 position, and N-methylation.

Biosynthesis of the Pyrrole Ring: The biosynthesis of the pyrrole ring in many marine alkaloids is thought to originate from the amino acid L-proline. nih.gov Proline can be oxidized to form pyrrole-2-carboxylic acid, a common precursor in the biosynthesis of many pyrrole-containing natural products. researchgate.net This transformation is a key step in the generation of the pyrrole-2-aminoimidazole (P-2-AI) family of alkaloids. researchgate.net

Formation of the Propanoic Acid Side Chain: The elongation of a carboxylic acid group at the 2-position of the pyrrole ring to a propanoic acid side chain is a critical, yet unelucidated, step. One hypothetical pathway involves the activation of pyrrole-2-carboxylic acid to its coenzyme A (CoA) thioester, followed by a two-carbon extension via the acetyl-CoA or malonyl-CoA pathway, analogous to fatty acid biosynthesis. Subsequent reduction and decarboxylation steps could yield the propanoic acid side chain.

Alternatively, the propanoic acid side chain could be formed through the catabolism of certain amino acids, which can lead to the production of propionyl-CoA. mdpi.com This propionyl-CoA could then potentially be incorporated onto the pyrrole ring through an enzymatic condensation reaction.

N-Methylation: The final step in the proposed biosynthesis would be the methylation of the nitrogen atom of the pyrrole ring. N-methylation is a common modification in alkaloid biosynthesis, typically catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. mdpi.com These enzymes transfer a methyl group from SAM to the nitrogen atom of the substrate.

A summary of the proposed biosynthetic steps is provided in the table below.

Biosynthetic StepPrecursor(s)Key Intermediate(s)Potential Enzyme Class(es)
Pyrrole Ring FormationL-prolinePyrrole-2-carboxylic acidOxidoreductases
Side Chain ElongationPyrrole-2-carboxylic acid, Acetyl-CoA/Malonyl-CoA or Propionyl-CoAPyrrole-2-propionyl-CoAAcyl-CoA synthetases, Fatty acid synthase-like enzymes, Condensing enzymes
N-Methylation3-(1H-pyrrol-2-yl)propanoic acid, S-adenosyl-L-methionine (SAM)This compoundN-methyltransferases

Enzymatic Transformations and Metabolic Fates in Model Organisms

The enzymatic transformations and metabolic fate of this compound have not been directly studied. However, insights can be gained from the metabolism of related N-methylated pyrrole compounds, such as N-methyl-2-pyrrolidone (NMP).

In studies with rats, NMP is rapidly metabolized through hydroxylation of the pyrrolidone ring to form 5-hydroxy-N-methyl-2-pyrrolidone. inchem.org This is followed by further oxidation to N-methylsuccinimide, which is then hydroxylated to 2-hydroxy-N-methylsuccinimide. inchem.org These metabolites are then excreted in the urine. inchem.org The initial hydroxylation step is likely mediated by cytochrome P450 (CYP) enzymes.

Based on these findings, it is plausible that the metabolism of this compound would also involve oxidation of the pyrrole ring, potentially at the C-5 position, by CYP enzymes. The propanoic acid side chain could also be a target for metabolic modification, possibly undergoing β-oxidation, a common pathway for the degradation of fatty acids and other carboxylic acids. wikipedia.org This would lead to the shortening of the side chain by two-carbon units.

Furthermore, the N-methyl group could be susceptible to enzymatic N-demethylation, a common metabolic reaction for many alkaloids and xenobiotics. This process is also often catalyzed by CYP enzymes.

The table below outlines the probable metabolic pathways for this compound based on the metabolism of related compounds.

Metabolic PathwayPotential Metabolite(s)Potential Enzyme Family
Pyrrole Ring Oxidation3-(5-Hydroxy-1-methyl-1H-pyrrol-2-yl)propanoic acidCytochrome P450 (CYP) monooxygenases
Side Chain β-oxidation1-Methyl-1H-pyrrole-2-carboxylic acidAcyl-CoA synthetases, Acyl-CoA dehydrogenases, etc.
N-demethylation3-(1H-pyrrol-2-yl)propanoic acidCytochrome P450 (CYP) monooxygenases

Advanced Analytical Method Development for Research Applications of 3 1 Methyl 1h Pyrrol 2 Yl Propanoic Acid

Chromatographic Methodologies for Isolation and Purity Assessment (e.g., RP-HPLC, GC-MS)

Chromatographic techniques are indispensable for the separation and purification of 3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid from reaction mixtures and for assessing its purity. Reversed-phase high-performance liquid chromatography (RP-HPLC) and gas chromatography-mass spectrometry (GC-MS) represent two powerful and commonly employed methodologies.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique for the analysis of moderately polar compounds like pyrrole (B145914) derivatives. pensoft.netpensoft.net The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. For this compound, a typical RP-HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) buffer), often with pH control to ensure the consistent ionization state of the carboxylic acid group. pensoft.netpensoft.net

A hypothetical RP-HPLC method for the purity assessment of this compound is outlined below. The parameters are based on established methods for similar pyrrole-containing carboxylic acids. pensoft.netpensoft.net

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection UV at 225 nm
Column Temp. 30 °C
Injection Vol. 20 µL
Run Time 20 min

This table is interactive. Users can sort and filter the data.

Under these conditions, this compound would be well-retained and separated from potential impurities, with a retention time that is characteristic of its polarity and interaction with the stationary phase. The purity is determined by the relative peak area of the main compound compared to any impurity peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. For a non-volatile compound like this compound, derivatization is necessary to increase its volatility. A common derivatization agent is a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the carboxylic acid to its trimethylsilyl (B98337) (TMS) ester.

The GC separation would be performed on a capillary column with a nonpolar stationary phase. The mass spectrometer would then fragment the derivatized compound, producing a unique mass spectrum that can be used for identification. The fragmentation pattern would be expected to show characteristic ions corresponding to the pyrrole ring, the propanoic acid side chain, and the TMS group.

Advanced Spectroscopic Techniques for Quantitative Analysis in Complex Matrices (e.g., metabolomics research)

In complex biological matrices, such as plasma or tissue extracts, the quantitative analysis of this compound requires highly selective and sensitive techniques. Advanced spectroscopic methods, particularly when coupled with chromatographic separation, are essential for such applications, for instance, in the field of metabolomics.

While specific metabolomics studies involving this compound are not extensively documented, the analytical approaches would be similar to those used for other small molecule metabolites. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for targeted quantitative analysis in metabolomics.

In an LC-MS/MS method, the compound is first separated by HPLC and then introduced into the mass spectrometer. The precursor ion corresponding to the protonated or deprotonated molecule is selected and fragmented, and a specific product ion is monitored for quantification. This multiple reaction monitoring (MRM) approach provides excellent selectivity and sensitivity.

Analytical StepDescription
Sample Prep Protein precipitation or solid-phase extraction from the biological matrix.
LC Separation RP-HPLC with a gradient elution to resolve the analyte from matrix components.
Ionization Electrospray ionization (ESI) in either positive or negative mode.
MS/MS Detection Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition.

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Method Validation for Research Purposes

For research applications, analytical methods must be validated to ensure they are reliable and fit for purpose. While the extent of validation may be less stringent than for pharmaceutical quality control, key parameters should still be assessed to demonstrate the method's performance.

The validation of an analytical method for this compound would typically include the following parameters:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is often demonstrated by analyzing blank samples and samples spiked with potential impurities.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Accuracy: The closeness of the measured value to the true value. It is determined by analyzing samples with known concentrations of the analyte (e.g., spiked samples) and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio.

A summary of typical acceptance criteria for these validation parameters in a research setting is provided below.

Validation ParameterTypical Acceptance Criteria (for research)
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 80 - 120%
Precision (RSD) ≤ 15%
LOD (S/N) ~3:1
LOQ (S/N) ~10:1

This table is interactive. Users can sort and filter the data.

By systematically developing and validating these advanced analytical methods, researchers can ensure the generation of high-quality, reliable data in their studies involving this compound.

Emerging Research Avenues and Future Outlook

Exploration of Novel Synthetic Pathways and Methodologies

The classical syntheses of pyrrole (B145914) derivatives, such as the Paal-Knorr and Hantzsch syntheses, have long been the bedrock of their preparation. However, the future of synthesizing 3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid lies in the development of more efficient, sustainable, and versatile methodologies. Researchers are beginning to explore novel pathways that offer improvements in yield, reduction of byproducts, and greater substrate scope.

One promising area is the application of transition-metal-catalyzed cross-coupling reactions. Methodologies such as Suzuki, Stille, and Heck couplings, which are well-established for other aromatic systems, could be adapted for the late-stage functionalization of pyrrole precursors. This would allow for the modular construction of the target molecule, offering a high degree of flexibility in introducing various substituents.

Furthermore, the use of continuous flow chemistry presents a significant opportunity to enhance the synthesis of this compound. This technology allows for precise control over reaction parameters, leading to improved safety, scalability, and product purity. The development of a robust flow synthesis would be a significant step towards the industrial-scale production of this compound and its derivatives.

Synthetic MethodologyPotential Advantages
Transition-Metal CatalysisHigh efficiency, broad substrate scope, late-stage functionalization
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendly
Photoredox CatalysisAccess to novel reaction pathways, use of visible light as a reagent
Continuous Flow ChemistryEnhanced safety, scalability, and purity

Discovery of Undiscovered Chemical Reactivity and Transformations

The chemical reactivity of the pyrrole ring is well-documented, being susceptible to electrophilic substitution and exhibiting unique behavior in cycloaddition reactions. However, the specific reactivity of this compound, with its interplay between the aromatic ring and the propanoic acid side chain, remains a fertile ground for discovery.

Future research is expected to uncover novel transformations of this molecule. For instance, the development of selective C-H activation methods at the C3, C4, or C5 positions of the pyrrole ring would open up new avenues for derivatization, bypassing the need for pre-functionalized starting materials. The propanoic acid moiety also offers a handle for a variety of chemical modifications, including amidation, esterification, and reduction, which could lead to the synthesis of new classes of compounds with diverse properties.

Moreover, the potential for this compound to participate in multicomponent reactions is an exciting prospect. These reactions, where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. The discovery of novel multicomponent reactions involving this pyrrole derivative would significantly expand its synthetic utility.

Application of Advanced Computational Methods for Deeper Understanding

The advent of powerful computational tools has revolutionized chemical research, and their application to this compound is poised to provide unprecedented insights into its structure, properties, and reactivity. Density Functional Theory (DFT) calculations, for example, can be employed to predict the molecule's electronic structure, vibrational frequencies, and NMR spectra, aiding in its characterization.

Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior in different solvent environments and its interactions with other molecules. This is particularly relevant for understanding its potential biological activity, as MD simulations can model the binding of the compound to protein targets.

Furthermore, computational methods can be used to guide the design of new experiments. For instance, theoretical calculations can predict the most likely sites for electrophilic or nucleophilic attack, helping chemists to devise more effective synthetic strategies. The synergy between computational and experimental chemistry will be crucial in accelerating the exploration of this molecule's potential. A study on a structurally similar compound, 3-[1-[(aminocarbonyl)amino]-5-(4-methoxyphenyl)-1H-pyrrol-2-yl] propanoic acid, has already demonstrated the utility of molecular docking to identify it as a urease inhibitor. This highlights the potential for similar computational screening of this compound and its derivatives against various biological targets.

Computational MethodApplication
Density Functional Theory (DFT)Prediction of electronic structure, spectra, and reactivity
Molecular Dynamics (MD)Simulation of molecular motion and intermolecular interactions
Quantum Mechanics/Molecular Mechanics (QM/MM)Study of enzymatic reactions and protein-ligand binding
Virtual ScreeningIn silico identification of potential biological targets

Design and Synthesis of Next-Generation Research Probes and Tool Compounds

The unique structural features of this compound make it an attractive scaffold for the development of next-generation research probes and tool compounds. By incorporating reporter groups, such as fluorescent dyes or biotin (B1667282) tags, this molecule can be transformed into a powerful tool for studying biological processes.

For example, a fluorescently labeled derivative of this compound could be used to visualize the localization and dynamics of its cellular targets. Similarly, the attachment of a photoaffinity label would allow for the identification of its binding partners through covalent cross-linking upon photoirradiation.

The design and synthesis of such probes require a deep understanding of the structure-activity relationship of the parent molecule. The development of a diverse library of derivatives of this compound will be essential for identifying compounds with the desired properties for probe development. The principles of probe design, which involve creating molecules with strong and specific affinity for a target, will be paramount in this endeavor.

Interdisciplinary Research Integrating this compound

The full potential of this compound will only be realized through interdisciplinary research that bridges the gap between chemistry, biology, and materials science. In medicinal chemistry, the pyrrole nucleus is a well-known pharmacophore found in numerous bioactive compounds. The structural similarity of this compound to other biologically active propanoic acids suggests its potential as a starting point for the development of new therapeutic agents.

In the realm of materials science, pyrrole-containing polymers are known for their conductive properties. The incorporation of this compound as a monomeric unit could lead to the development of novel functional polymers with tailored electronic and physical properties. The propanoic acid side chain could also be used to tune the solubility and processing characteristics of these materials.

Q & A

Q. What are the standard synthetic routes for 3-(1-Methyl-1H-pyrrol-2-yl)propanoic acid?

The compound is typically synthesized via the reaction of N-Methyl-2-pyrrolecarboxaldehyde with appropriate reagents. For instance, a two-step process involves condensation followed by oxidation or hydrolysis to yield the propanoic acid derivative. Alternative routes include thiol-alkyne coupling reactions using methimazole and bromopropanoic acid under basic conditions to introduce sulfur-containing substituents .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm the pyrrole ring substitution pattern and methyl group positioning.
  • X-ray Crystallography : Programs like SHELXL and ORTEP-III are widely used for structural refinement and visualization, particularly for resolving torsional angles and hydrogen-bonding networks in crystalline forms .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially when analyzing impurities or derivatives (e.g., β-oxidation metabolites) .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfur-substituted derivatives be addressed?

Substitution on the pyrrole ring (e.g., at S-2 vs. N-3 positions) is influenced by reaction conditions. For example, using 3-bromopropanoic acid with methimazole under mild basic conditions (e.g., DABCO) favors S-alkylation over N-substitution. Optimization of solvent polarity and temperature can further enhance regioselectivity .

Q. What mechanistic insights explain the compound’s role in mitochondrial-targeted prodrugs?

The carboxylic acid moiety enables conjugation with lipophilic cations (e.g., triphenylphosphonium), facilitating mitochondrial uptake. Once internalized, the compound undergoes β-oxidation to release active antioxidants (e.g., methimazole derivatives), leveraging mitochondrial enzymes for site-specific drug activation. This mechanism is critical for mitigating oxidative stress in neurodegenerative disease models .

Q. How do structural modifications impact its physicochemical properties?

  • Hydrophobicity : Introducing thioether groups (e.g., 3-(1-methylimidazol-2-ylthio)propanoic acid) increases logP values, enhancing membrane permeability.
  • Acidity : The pKa of the carboxylic acid group (~4.5) ensures ionization at physiological pH, influencing solubility and protein-binding interactions. These modifications are validated via molecular dynamics simulations and partition coefficient assays .

Methodological Considerations

Q. How to resolve contradictions in crystallographic data?

Discrepancies in bond lengths or angles may arise from twinning or disorder in crystal packing. Using SHELXL’s TWIN commands or refining against high-resolution data (e.g., synchrotron sources) improves accuracy. Cross-validation with spectroscopic data (e.g., IR for hydrogen bonding) is recommended .

Q. What strategies optimize yield in multi-step syntheses?

  • Stepwise Monitoring : Intermediate purification via flash chromatography prevents side reactions.
  • Catalytic Systems : Palladium catalysts enhance coupling efficiency in aryl-pyrrole derivatives.
  • Green Chemistry : Microwave-assisted synthesis reduces reaction time for hydrolysis steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.